molecular formula C12H11F2N3S B6458635 N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine CAS No. 2548981-45-7

N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No. B6458635
CAS RN: 2548981-45-7
M. Wt: 267.30 g/mol
InChI Key: UBNCHOTWLYHXMG-UHFFFAOYSA-N
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Description

N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine (also known as DFPMA) is a novel synthetic compound that has been investigated for its potential medicinal applications. It belongs to a class of compounds known as pyrimidines, which are organic compounds that contain a six-membered ring consisting of four nitrogen atoms and two carbon atoms. DFPMA has a unique structure and properties that make it an attractive candidate for the development of new drugs and treatments.

Scientific Research Applications

DFPMA has been studied for its potential medicinal applications. It has been investigated as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In addition, it has been studied as a potential treatment for diabetes, obesity, and cardiovascular diseases. It has also been explored for its potential to inhibit the growth of tumor cells.

Mechanism of Action

The exact mechanisms of action of DFPMA are not yet fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the production of inflammatory mediators. Additionally, it has been suggested that DFPMA may inhibit the growth of tumor cells by blocking the activity of certain proteins involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
In vitro studies have shown that DFPMA has anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been shown to inhibit the growth of tumor cells, as well as to reduce the levels of certain cytokines and other inflammatory mediators. Additionally, DFPMA has been shown to reduce the levels of certain lipids, such as cholesterol and triglycerides, in the body.

Advantages and Limitations for Lab Experiments

The advantages of using DFPMA in laboratory experiments include its low cost, low toxicity, and ease of synthesis. Additionally, it is a highly soluble compound, making it ideal for use in a variety of laboratory applications. The main limitation of using DFPMA in laboratory experiments is the lack of data on its long-term safety and efficacy.

Future Directions

For the use of DFPMA in research and development include further investigations into its potential anti-inflammatory, anti-bacterial, and anti-cancer effects. Additionally, further studies are needed to explore the mechanisms of action of DFPMA, as well as its potential effects on other diseases and conditions. Additionally, further research is needed to determine the optimal dosage and administration of DFPMA for various applications. Finally, further studies are needed to explore the potential long-term safety and efficacy of DFPMA.

Synthesis Methods

The synthesis of DFPMA is achieved through a multi-step process. The first step involves the reaction of 2,4-difluorophenylmethyl chloride with 2-methylsulfanyl-pyrimidine-4-amine in the presence of a base. This yields the desired product, N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine. Subsequent steps involve the purification and isolation of the compound.

properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-methylsulfanylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3S/c1-18-12-15-5-4-11(17-12)16-7-8-2-3-9(13)6-10(8)14/h2-6H,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNCHOTWLYHXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-difluorophenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

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